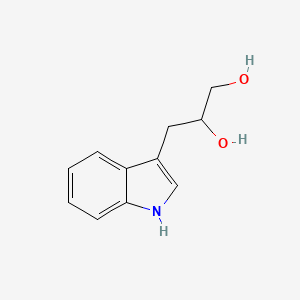

3-(1H-indol-3-yl)propane-1,2-diol

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)propane-1,2-diol |

InChI |

InChI=1S/C11H13NO2/c13-7-9(14)5-8-6-12-11-4-2-1-3-10(8)11/h1-4,6,9,12-14H,5,7H2 |

InChI Key |

HQYQTXASJVNEIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Insights

Key Comparative Data Table

Preparation Methods

Bromination of N-Tosylindole

The initial step involves bromination at the C3 position of N-tosylindole using N-bromosuccinimide (NBS) in methanol. This reaction proceeds at room temperature for 2 hours, yielding trans-3-bromo-2-methoxy-1-tosylindoline (ROBIN) with an 85% yield. Critical parameters include:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Reagent | NBS (1.1 equiv.) |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Yield | 85% |

The brominated intermediate is pivotal for subsequent substitution reactions due to its enhanced reactivity.

Nucleophilic Substitution with Propane-1,2-Diol

The brominated intermediate undergoes nucleophilic substitution with propane-1,2-diol in dichloromethane (DCM) using silver oxide (Ag₂O) and silver triflate (AgOTf) as catalysts. After 14 hours at room temperature, the reaction generates a protected intermediate, 3-((1-tert-butyldimethylsilyloxy)propan-2-yloxy)-1-tosyl-1H-indole (TBS-7), with a 37% yield after silica gel chromatography. Key data:

| Parameter | Value |

|---|---|

| Catalysts | Ag₂O (1.0 equiv.), AgOTf (0.05 equiv.) |

| Solvent | DCM |

| Temperature | 25°C |

| Reaction Time | 14 hours |

| Yield | 37% |

This step highlights the challenges of steric hindrance and competing side reactions, necessitating precise stoichiometry.

Deprotection to Yield Target Compound

The final step involves deprotection of the tert-butyldimethylsilyl (TBS) group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Subsequent purification yields this compound with a 26% overall yield.

| Parameter | Value |

|---|---|

| Reagent | TBAF (2.0 equiv.) |

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 1 hour |

| Yield | 26% |

Alternative Synthetic Routes

Reductive Amination Approaches

Reductive amination of indole-3-glyoxal with ammonia or amines, followed by reduction, represents a hypothetical route. For instance, sodium borohydride reduction of indole-3-glyoxal derivatives could yield propanediol structures, though this method requires experimental validation.

Catalytic Methods and Reaction Optimization

The use of silver-based catalysts (Ag₂O/AgOTf) in the nucleophilic substitution step is critical for activating the brominated intermediate. Alternative catalysts such as palladium or copper complexes could be explored for cross-coupling reactions, though no literature exists yet for this specific compound.

Yield Comparison and Process Efficiency

| Step | Yield | Key Challenges |

|---|---|---|

| Bromination | 85% | Minimal side products |

| Substitution | 37% | Competing elimination reactions |

| Deprotection | 26% | Sensitivity to over-reduction |

The low yield in the deprotection step underscores the need for milder conditions or alternative protecting groups.

Challenges in Synthesis and Purification

-

Regioselectivity : Ensuring substitution occurs exclusively at the C3 position of indole.

-

Protection-Deprotection : The TBS group, while effective, complicates purification and reduces overall yield.

-

Solvent Compatibility : Polar aprotic solvents like DMSO may degrade intermediates during prolonged reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(1H-indol-3-yl)propane-1,2-diol, and how is its structural integrity validated?

- Methodological Answer : The synthesis of this compound can be inferred from analogous diol syntheses. For example, phenolic diols are often synthesized via nucleophilic substitution or acid-catalyzed condensation between indole derivatives and glycerol precursors. Key steps include protecting group strategies (e.g., methoxy or allyl groups) to direct regioselectivity . Structural validation relies on ¹H/¹³C NMR to confirm hydroxyl and indole proton environments, as demonstrated for structurally related diols like 3-(p-tolyloxy)propane-1,2-diol . Mass spectrometry (e.g., DART-MS) further confirms molecular weight .

Q. What spectroscopic signatures distinguish this compound from related indole-containing diols?

- Methodological Answer : Key NMR features include:

- ¹H NMR : A triplet for the C1 and C2 hydroxyl-bearing protons (δ 3.5–4.0 ppm) and a singlet for the indole NH proton (δ ~10–11 ppm). The indole C2 and C7 protons typically resonate as doublets between δ 6.9–7.4 ppm .

- ¹³C NMR : The diol carbons (C1 and C2) appear at δ 60–70 ppm, while the indole C3 carbon (attached to the propane chain) is deshielded to δ 110–120 ppm .

- Infrared spectroscopy (IR) can confirm hydroxyl (3200–3600 cm⁻¹) and indole NH (3400 cm⁻¹) stretches.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in acid-catalyzed reactions?

- Methodological Answer : Optimization strategies include:

- Catalyst Selection : p-Toluenesulfonic acid (p-TSA) effectively catalyzes indole coupling reactions by promoting protonation of electrophilic intermediates .

- Solvent Systems : Polar aprotic solvents (e.g., THF or DMF) improve solubility of indole derivatives, while water-miscible solvents (e.g., methanol) facilitate diol purification .

- Temperature Control : Reactions conducted at 60–80°C balance kinetic efficiency with thermal stability of the indole moiety .

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer : Enantioselective synthesis may involve:

- Chiral Auxiliaries : Use of isopropylidene-protected glyceraldehyde intermediates to direct stereochemistry during reductive amination or alkylation .

- Enzymatic Resolution : Lipases or esterases can hydrolyze racemic diol esters to yield enantiopure products .

- X-ray Crystallography : Absolute configuration confirmation, as applied to structurally similar indole derivatives .

Q. How should researchers resolve contradictions in reported NMR data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. To mitigate:

- Standardized Conditions : Acquire spectra in deuterated DMSO or CDCl₃ to stabilize hydroxyl protons .

- 2D NMR Techniques : HSQC and HMBC correlations clarify proton-carbon connectivity, distinguishing regioisomers .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .

Q. What approaches are used to assess the biological activity of this compound in marine alkaloid-inspired studies?

- Methodological Answer : Bioactivity screening involves:

- Target Identification : Molecular docking against enzymes (e.g., kinases or cytochrome P450) using indole as a pharmacophore .

- In Vitro Assays : Cytotoxicity testing (e.g., MTT assay) in cancer cell lines, leveraging structural similarity to marine indole alkaloids .

- Metabolic Stability : LC-MS/MS tracks diol degradation in hepatic microsomes to evaluate pharmacokinetic profiles .

Q. How can the stability of this compound be evaluated under varying experimental conditions?

- Methodological Answer : Stability studies include:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for diol derivatives) .

- pH-Dependent Degradation : Incubate the compound in buffered solutions (pH 1–13) and monitor hydrolysis via HPLC .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation under accelerated light exposure (e.g., 365 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.